molecular formula C15H10BrNO B1619920 (3-Bromo-1h-indol-1-yl)(phenyl)methanone CAS No. 6299-36-1

(3-Bromo-1h-indol-1-yl)(phenyl)methanone

Cat. No.: B1619920
CAS No.: 6299-36-1
M. Wt: 300.15 g/mol
InChI Key: VVQNDQHNHOCKQO-UHFFFAOYSA-N
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Description

(3-Bromo-1H-indol-1-yl)(phenyl)methanone is a brominated indole derivative featuring a phenyl ketone group attached to the nitrogen (position 1) of the indole ring and a bromine substituent at position 3.

Properties

CAS No.

6299-36-1

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

(3-bromoindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H10BrNO/c16-13-10-17(14-9-5-4-8-12(13)14)15(18)11-6-2-1-3-7-11/h1-10H

InChI Key

VVQNDQHNHOCKQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Br

Other CAS No.

6299-36-1

Origin of Product

United States

Scientific Research Applications

Neurological Applications

Research indicates that compounds related to indoles, including (3-Bromo-1H-indol-1-yl)(phenyl)methanone, exhibit potential as histamine H3 receptor antagonists. These receptors are implicated in various neurological disorders such as schizophrenia, depression, and obesity. The compound's activity as an H3 receptor antagonist could lead to therapeutic applications in treating these conditions by modulating neurotransmitter release and improving cognitive function .

Anticancer Properties

The compound has been submitted for evaluation by the National Cancer Institute (NCI), suggesting its potential utility in cancer research. Indole derivatives have been known to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Studies are ongoing to explore the specific pathways through which (3-Bromo-1H-indol-1-yl)(phenyl)methanone may exert its effects on cancer cells.

Chemical Synthesis

(3-Bromo-1H-indol-1-yl)(phenyl)methanone serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including electrophilic substitutions and cross-coupling reactions, which are essential for constructing complex organic molecules . For instance, it can be used to synthesize more complex indole derivatives that may have enhanced biological activities.

Functionalization of Indoles

Recent studies have demonstrated methodologies for functionalizing indoles at the 3-position, allowing for the synthesis of 3-acylindoles from simpler precursors. This functionalization is crucial for developing new compounds with specific biological activities . (3-Bromo-1H-indol-1-yl)(phenyl)methanone can be utilized as a starting material in these synthetic pathways.

Structure-Activity Relationship Studies

A structure-activity relationship (SAR) study involving indole derivatives has highlighted the importance of substituents on the indole ring in determining biological activity. In particular, modifications at the 3-position have shown significant effects on receptor binding affinities and biological efficacy against various targets, including cancer cells and neurotransmitter receptors .

Synthesis and Characterization

The synthesis of (3-Bromo-1H-indol-1-yl)(phenyl)methanone has been optimized to achieve high yields using common reagents such as PhMgBr in reactions that demonstrate its reactivity towards electrophiles . Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and purity of synthesized compounds, ensuring their suitability for further biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The position of bromine and the nature of substituents on the indole ring critically influence molecular conformation, electronic properties, and biological activity. Key analogs include:

Compound Name Substituents (Indole Positions) Functional Groups Key Structural Features Reference
(3-Bromo-1H-indol-1-yl)(phenyl)methanone Br (C3), phenylmethanone (N1) Bromine, ketone Planar indole core with axial phenyl group N/A
(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone BrCH2 (C2), SO2Ph (N1), phenylmethanone (C3) Bromomethyl, sulfonyl, ketone Dihedral angles: 84.81° (Ph/indole), 61.67° (Ph/indole)
(2-Methyl-5-bromo-1H-indol-3-yl)(phenyl)methanone (3f) Me (C2), Br (C5), phenylmethanone (C3) Methyl, bromine, ketone Distorted indole ring due to steric hindrance
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Br (C5), CF3CO (C3) Bromine, trifluoroacetyl Electron-withdrawing CF3 group enhances reactivity
3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one Br (C3), MeO (C5), propanone (C3) Methoxy, bromine, ketone Extended carbon chain alters solubility

Key Observations:

  • Substituent Position: Bromine at C3 (target compound) vs. C5 () alters electronic density and steric effects. For example, C3-brominated compounds may exhibit stronger intramolecular interactions due to proximity to the ketone group.
  • Functional Groups: Sulfonyl () and trifluoroacetyl () groups increase electrophilicity compared to simple phenylmethanone.
  • Conformational Effects: Dihedral angles between phenyl and indole rings (e.g., 84.81° in ) influence molecular packing and crystallinity .

Physical and Spectroscopic Properties

Comparative data for selected compounds:

Compound Name Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z) [M+H]+ Reference
(3-Bromo-1H-indol-1-yl)(phenyl)methanone N/A N/A N/A N/A N/A
(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone 92 156–158 C–H: 0.93–0.97 Å (riding atoms) N/A
(2-Methyl-5-bromo-1H-indol-3-yl)(phenyl)methanone (3f) 81 238–239 δ 12.17 (s, 1H, NH), 2.35 (s, 3H, CH3) 314.0181
(2-Methyl-5-bromo-1H-indol-3-yl)(phenyl)methanone (3h) 69 258–259 δ 12.56 (s, 1H, NH), 2.39 (s, 3H, CH3) 280.0848
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone N/A N/A N/A 292.05

Key Observations:

  • Yields: Higher yields (e.g., 92% in ) correlate with stable intermediates (e.g., sulfonyl groups), while bromination at sterically hindered positions (C5) reduces yields .
  • Melting Points: Compounds with bulkier substituents (e.g., sulfonyl in ) exhibit lower melting points due to disrupted crystallinity.
  • Spectroscopy: NH protons in indole derivatives resonate at δ 12.1–12.5 ppm, while methyl groups appear at δ 2.3–2.4 ppm .

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (e.g., bromine vapors).
  • Waste disposal : Neutralize brominated waste with NaHSO₃ before disposal .
  • Emergency protocols : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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